7-Nitro-1H-indazole-3-carboxylic acid
Overview
Description
7-Nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4. It is a derivative of indazole, a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . Indazole derivatives display a broad variety of biological activities .
Synthesis Analysis
The synthesis of indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 7-Nitro-1H-indazole-3-carboxylic acid includes a nitro group attached to the indazole ring and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
Indazoles, including 7-Nitro-1H-indazole-3-carboxylic acid, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
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- Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- These methods have been optimized over the last five years and are used to produce a wide variety of medicinal applications .
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- Indazole derivatives are important in the field of medicinal chemistry due to their wide range of pharmacological activities .
- They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Some indazole derivatives are also employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
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- Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
- They have gained considerable attention in the field of medicinal chemistry and are used as structural motifs in drug molecules .
- For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
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- A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .
- These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
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- Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- These methods have been optimized over the last five years and are used to produce a wide variety of medicinal applications .
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Direct Access to 1H-Indazole-3-Carboxaldehyde Derivatives
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported .
- These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
- 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
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- Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors .
- 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
- This motif is based on the nitrosation of indoles in a slightly acidic environment .
- These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
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- The indazole structural motif is increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors .
- Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .
- The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .
Safety And Hazards
properties
IUPAC Name |
7-nitro-2H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-4-2-1-3-5(11(14)15)6(4)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZNTWOQBYJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1H-indazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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